molecular formula C19H17ClN4O3 B5603326 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide

4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide

Cat. No. B5603326
M. Wt: 384.8 g/mol
InChI Key: BNPDNJVXRLAAKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide often involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. Techniques may include condensation reactions, amidation, and the use of specific reagents to introduce the oxadiazole moiety and other functional groups critical to the compound's structure and activity (Ravinaik et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically employs spectroscopic techniques like NMR, IR, and X-ray crystallography to confirm the presence of key functional groups and the overall structural integrity. These analyses provide insights into the compound's conformation, stereochemistry, and potential interaction sites for further chemical reactions or biological activity (Sharma et al., 2016).

Chemical Reactions and Properties

Compounds with the 1,2,4-oxadiazole moiety engage in a variety of chemical reactions, leveraging the reactive nature of the oxadiazole ring. These reactions can include nucleophilic attacks, ring-opening reactions under certain conditions, and further functionalization of the compound to enhance its properties or to introduce new pharmacophoric elements (Cosimelli et al., 2001).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline form, are crucial for their handling, formulation, and application in various fields. These properties are often determined through experimental measurements and can be influenced by the compound's molecular structure and the presence of specific functional groups (Demir et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the potential for participating in further chemical transformations, are defined by the compound's functional groups. The 1,2,4-oxadiazole ring, for instance, contributes to the compound's electron-withdrawing capability, affecting its reactivity with nucleophiles and electrophiles alike (Ooi & Wilson, 1981).

properties

IUPAC Name

4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c20-15-5-2-1-4-14(15)19-23-17(27-24-19)7-3-6-16(25)22-13-10-8-12(9-11-13)18(21)26/h1-2,4-5,8-11H,3,6-7H2,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPDNJVXRLAAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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